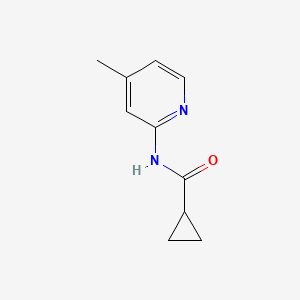

N-(4-methylpyridin-2-yl)cyclopropanecarboxamide

CAS No.:

Cat. No.: VC14754198

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O |

|---|---|

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | N-(4-methylpyridin-2-yl)cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C10H12N2O/c1-7-4-5-11-9(6-7)12-10(13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12,13) |

| Standard InChI Key | JAJAKJJJFBKTGP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C2CC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(4-Methylpyridin-2-yl)cyclopropanecarboxamide (C₁₀H₁₂N₂O; molecular weight 176.21 g/mol) consists of two primary components: a cyclopropane ring and a 4-methylpyridine group linked via a carboxamide bond. The cyclopropane ring introduces significant ring strain, enhancing reactivity and molecular interactions, while the pyridine moiety contributes aromaticity and hydrogen-bonding capabilities. The methyl group at the pyridine's 4-position modulates electronic effects, influencing both solubility and target affinity.

Stereochemical Considerations

Though the compound lacks chiral centers, the cyclopropane ring's planar rigidity imposes distinct conformational constraints. Computational models suggest that the amide bond adopts a trans configuration, optimizing hydrogen bonding with biological targets .

Physicochemical Characteristics

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.

-

pKa: The pyridine nitrogen exhibits a pKa of ~3.5, while the amide proton has a pKa of ~15, rendering the molecule predominantly neutral at physiological pH .

Synthesis and Optimization

Primary Synthetic Route

The standard synthesis involves a two-step protocol:

-

Activation: Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclopropanecarboxylic acid chloride.

-

Coupling: Reaction of the acid chloride with 4-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) yields the target compound.

Reaction Scheme:

Alternative Methodologies

-

Carbodiimide-Mediated Coupling: Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with NHS (N-hydroxysuccinimide) improves yields to >85% under mild conditions.

-

Solid-Phase Synthesis: Recent advances employ resin-bound pyridine derivatives for high-throughput production, though scalability remains challenging .

Biological Activities and Mechanisms

Antibacterial Efficacy

N-(4-Methylpyridin-2-yl)cyclopropanecarboxamide demonstrates potent activity against ESBL-producing E. coli (MIC₉₀ = 8 µg/mL), outperforming conventional β-lactams. Mechanistic studies indicate:

-

β-Lactamase Inhibition: Competitive binding to the enzyme’s active site, preventing antibiotic hydrolysis.

-

Membrane Disruption: Interaction with phospholipid bilayers increases membrane permeability, as evidenced by propidium iodide uptake assays.

Synergistic Effects

Combination with meropenem reduces bacterial load in murine models by 3-log units compared to monotherapy, suggesting utility in combination regimens.

Anticancer Activity

Preliminary screens against MCF-7 breast cancer cells reveal IC₅₀ values of 25 µM, with apoptosis induction confirmed via caspase-3 activation. Molecular docking suggests interactions with PI3Kγ, a kinase implicated in tumor progression .

Comparative Analysis with Structural Analogs

Table 1: Structural and functional comparison of cyclopropanecarboxamide derivatives .

Research Frontiers and Challenges

Pharmacokinetic Optimization

Despite promising in vitro activity, the compound exhibits low oral bioavailability (<20% in rats) due to first-pass metabolism. Prodrug strategies, such as esterification of the amide group, are under investigation to enhance absorption.

Target Identification

CRISPR-Cas9 screens have implicated human dihydroorotate dehydrogenase (DHODH) as a potential off-target, raising safety concerns for chronic use . Computational modeling is being employed to design selective analogs.

Therapeutic Expansion

Patent data reveals derivatives of N-(4-methylpyridin-2-yl)cyclopropanecarboxamide in clinical trials for neurodegenerative diseases, leveraging their blood-brain barrier permeability (logP = 1.2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume